4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride

Descripción general

Descripción

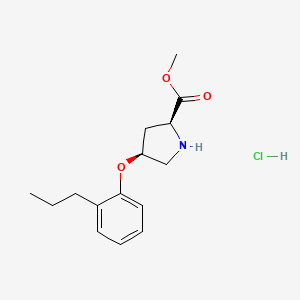

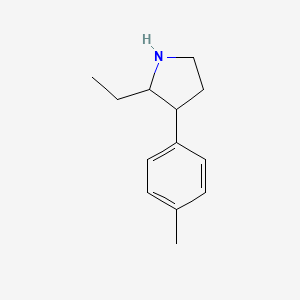

4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride is a chemical compound with the formula C16H24ClNO2 . It has a molecular weight of 297.82 g/mol .

Synthesis Analysis

Eugenol (4-allyl-2-methoxyphenol), a volatile phenolic bioactive compound derived from a natural resource, has been extensively used as a starting material for total synthesis of several natural products . The 4-allyl-2-methoxyphenol has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups . This makes it a potential candidate for the synthesis of novel drugs .Chemical Reactions Analysis

Eugenol, which shares a similar structure with this compound, has been studied for its chemical reactivity . The three active sites: hydroxyl, allylic, and aromatic groups, make it a versatile component in the synthesis of novel drugs .Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

The Claisen rearrangement, a key transformation in organic synthesis, has been explored using related allyl-aryl ethers, demonstrating the potential for creating valuable phenolic compounds. This rearrangement offers a pathway to synthesize allyl phenols, which are precursors to natural products and have applications in the production of fragrances, flavors, and materials (Yadav & Lande, 2005). Furthermore, allyl-aryl ethers undergo transformations under specific conditions, providing access to a variety of functionalized aromatic compounds that have potential applications in drug synthesis and material sciences (Mino et al., 2013).

Polymer Science

In the realm of materials science, particularly in the development of bio-based polymers, derivatives of allyl-etherified compounds, similar in structure to "4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride," have been used to create polymer networks. Thiol–ene photopolymerizations involving allyl-etherified eugenol derivatives highlight the potential for creating environmentally friendly materials with applications ranging from coatings to adhesives (Yoshimura et al., 2015).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as diacylglycerols, has also been achieved through pathways involving allyl-aryl ethers, demonstrating the versatility of these compounds in synthesizing biologically relevant molecules (Vilchèze & Bittman, 1994). This showcases the potential for "this compound" in the synthesis of complex organic molecules with potential applications in medicinal chemistry and biochemistry.

Advancements in Chemical Synthesis

Research into the reactivity of allyl-aryl ethers under various conditions, such as isomerization and cleavage reactions, provides insights into the manipulation of these compounds for the synthesis of a wide range of organic molecules. These studies lay the groundwork for using "this compound" in advanced organic synthesis and chemical engineering applications (Bieg & Szeja, 1985).

Mecanismo De Acción

Target of Action

It is known that the compound is a derivative of eugenol (4-allyl-2-methoxyphenol), which has been studied for its wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic properties .

Mode of Action

Eugenol, the parent compound, presents three active sites: hydroxyl, allylic, and aromatic groups . These groups potentially interact with biological targets, leading to the observed effects.

Análisis Bioquímico

Biochemical Properties

4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the expression of genes involved in efflux pump, biofilm formation, and sterol biosynthesis in azole-resistant Aspergillus fumigatus . The compound’s interaction with these biomolecules suggests its potential as an antifungal agent, particularly against drug-resistant strains.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit biofilm formation in azole-resistant Aspergillus fumigatus isolates by affecting the expression of efflux pump and biofilm-associated genes . This indicates its potential to disrupt cellular processes critical for fungal survival and pathogenicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to modulate the expression of multidrug efflux pumps and biofilm-associated genes in Aspergillus fumigatus highlights its potential as a molecular inhibitor of key fungal survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its antibiofilm activity against azole-resistant Aspergillus fumigatus isolates is sustained over a range of concentrations (312 to 500 µg/mL) . The compound’s stability and degradation over time, as well as its long-term effects on cellular function, are critical factors in its efficacy as an antifungal agent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its role in modulating the expression of genes involved in sterol biosynthesis suggests its impact on metabolic pathways critical for fungal cell membrane integrity .

Propiedades

IUPAC Name |

3-[(2-methoxy-4-prop-2-enylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-3-5-13-7-8-15(16(10-13)18-2)19-12-14-6-4-9-17-11-14;/h3,7-8,10,14,17H,1,4-6,9,11-12H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKQQHPHPKZIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456226.png)

![Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456227.png)

![2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride](/img/structure/B1456229.png)

![2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1456233.png)

![3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456237.png)

![3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1456242.png)